B1580265 L-ASPARTIC ACID (3-13C)

L-ASPARTIC ACID (3-13C)

货号: B1580265
分子量: 134.10
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Significance of Stable Isotope Tracers in Quantitative Systems Biology and Metabolomics

Stable isotope labeling has become an indispensable technique in the fields of quantitative systems biology and metabolomics. nih.govfrontiersin.org Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer to handle and applicable to a wider range of studies, including those in humans. nih.gov By introducing molecules containing heavier isotopes, such as Carbon-13 (¹³C), into a biological system, researchers can track the metabolic fate of these molecules. frontiersin.orgmdpi.com This approach, often coupled with powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise measurement of metabolite concentrations and the rates of metabolic reactions, known as fluxes. frontiersin.orgnih.govevitachem.com

The use of stable isotope tracers provides a dynamic view of metabolism that cannot be achieved by simply measuring static metabolite levels. mdpi.com It enables the elucidation of active metabolic pathways, the discovery of novel biochemical routes, and a deeper understanding of how metabolic networks are regulated in response to various stimuli or disease states. nih.govfrontiersin.org This has profound implications for understanding cellular physiology and for the development of new diagnostic and therapeutic strategies. frontiersin.org

Role of L-Aspartic Acid as a Central Metabolite in Intermediary Metabolism

L-Aspartic acid, a non-essential amino acid, holds a pivotal position in intermediary metabolism. hmdb.canih.gov It is not only a fundamental building block for protein synthesis but also serves as a precursor for the biosynthesis of other amino acids (such as methionine, threonine, isoleucine, and asparagine), purines, and pyrimidines, which are essential for DNA and RNA synthesis. wikipedia.orgresearchgate.netdrugbank.com

Furthermore, L-aspartic acid is a key participant in several major metabolic pathways. It is synthesized from the tricarboxylic acid (TCA) cycle intermediate, oxaloacetate, through a transamination reaction, directly linking amino acid metabolism with cellular energy production. hmdb.casmpdb.ca It also plays a crucial role in the urea (B33335) cycle, the malate-aspartate shuttle, and gluconeogenesis. hmdb.cawikipedia.org Its involvement in such a wide array of critical biochemical processes underscores its importance as a central hub in the metabolic network.

Rationale for Position-Specific Carbon-13 Labeling (C-3) in L-Aspartic Acid for Mechanistic Investigations

The strategic placement of a Carbon-13 label at a specific position within a molecule, known as position-specific labeling, offers a higher level of resolution for metabolic studies. nih.gov L-Aspartic Acid (3-¹³C) is a form of L-aspartic acid where the third carbon atom (C-3) is a ¹³C isotope. This specific labeling is particularly valuable for several reasons.

The C-3 carbon of aspartate has a distinct metabolic fate. For instance, in fatty acid synthesis, the incorporation of the C-3 carbon of aspartate can indicate the activity of the citrate-cleavage pathway. nih.gov By tracking the ¹³C label from the C-3 position of aspartate as it is incorporated into other molecules, researchers can delineate specific enzymatic reactions and pathway fluxes with greater accuracy. epfl.ch This approach helps to resolve ambiguities that can arise from uniformly labeled tracers, where the label is distributed across all carbon atoms. Position-specific labeling, therefore, provides a more detailed and mechanistic understanding of metabolic transformations. nih.gov

Detailed Research Findings

The application of L-Aspartic Acid (3-¹³C) has yielded significant insights into various metabolic processes. The ability to trace the path of the C-3 carbon provides a powerful lens through which to view the intricate workings of cellular metabolism.

Research AreaKey Finding with L-Aspartic Acid (3-¹³C)Analytical Technique(s)
Fatty Acid Synthesis The incorporation of the ¹³C label from the C-3 position of aspartate into fatty acids demonstrates a functional citrate-cleavage pathway. nih.govIsotope Tracer Studies, Mass Spectrometry
TCA Cycle Dynamics Tracking the scrambling of the ¹³C label between the C-2 and C-3 positions of aspartate provides information on the exchange with oxaloacetate and TCA cycle activity. epfl.chNuclear Magnetic Resonance (NMR) Spectroscopy
Neurotransmitter Metabolism The metabolism of the aspartyl group of N-acetylaspartate (NAA), derived from aspartate, can be monitored to understand neurotransmitter synthesis and degradation. epfl.chIn vivo ¹³C NMR Spectroscopy

属性

分子量

134.10

纯度

98%

产品来源

United States

Synthesis and Isotopic Enrichment Methodologies for L Aspartic Acid 3 13c

Enzymatic Biosynthesis Routes for Position-Specific L-Aspartic Acid Labeling

Enzymatic methods are often favored for their high stereospecificity and regioselectivity, operating under mild conditions that preserve the integrity of the molecule. evitachem.com These approaches leverage the natural catalytic activity of enzymes to construct the desired labeled compound.

Precursor Substrate Design for Targeted ¹³C Incorporation at the C-3 Position

The key to position-specific labeling is the design of a precursor substrate that already contains the ¹³C isotope at the desired location. For the synthesis of L-Aspartic Acid (3-¹³C), a common strategy involves the use of a precursor where the carbon atom destined to become the C-3 of aspartic acid is a ¹³C isotope.

For instance, the synthesis can start from a simpler ¹³C-labeled molecule which is then elaborated into a suitable precursor for the enzymatic reaction. While specific precursors for L-Aspartic Acid (3-¹³C) are detailed in proprietary methods, the general principle relies on using starting materials like ¹³C-labeled pyruvate (B1213749) or other small molecules that can be chemically or biologically converted to a substrate for the final enzymatic step. copernicus.orgnih.gov The design of the precursor is critical, as its structure will dictate which carbon atom in the final product is labeled.

Biocatalytic Approaches Utilizing L-Aspartase and Related Enzyme Systems

The enzyme L-aspartate ammonia-lyase, commonly known as L-aspartase, is a cornerstone in the industrial production of L-aspartic acid and is well-suited for isotopic labeling. wikipedia.orgiastate.edu This enzyme catalyzes the reversible addition of ammonia (B1221849) to the double bond of fumaric acid to produce L-aspartic acid. evitachem.comiastate.edu

To synthesize L-Aspartic Acid (3-¹³C), a fumaric acid molecule specifically labeled with ¹³C at the C-3 position would be used as the substrate. The enzymatic action of L-aspartase would then facilitate the stereospecific addition of an amino group, resulting in the formation of L-Aspartic Acid (3-¹³C). This method is highly efficient and produces the desired L-isomer directly, avoiding the need for resolving a racemic mixture. evitachem.comwikipedia.org

Other enzymatic systems can also be employed. For example, transamination reactions involving a ¹³C-labeled α-keto acid precursor can yield the corresponding labeled amino acid. nih.gov In the case of aspartic acid, a labeled oxaloacetate could be converted to labeled aspartate through the action of an aminotransferase. nih.gov

Chemical Synthesis Strategies for Selective ¹³C Labeling

Chemical synthesis offers a versatile alternative to enzymatic methods, though it often requires more complex reaction schemes and purification steps to achieve the desired stereochemistry and isotopic purity. evitachem.com

Stereoselective and Regioselective Introduction of ¹³C at the C-3 Carbon

Achieving both stereoselectivity (producing the L-isomer) and regioselectivity (placing the ¹³C at the C-3 position) is the primary challenge in the chemical synthesis of L-Aspartic Acid (3-¹³C). One approach involves the use of chiral auxiliaries to guide the stereochemical outcome of the reaction.

A general strategy for synthesizing α-amino acids involves the alkylation of a glycine-derived Schiff base. tandfonline.com To introduce the ¹³C label at the C-3 position, a ¹³C-labeled electrophile would be required. The subsequent steps would involve the removal of the chiral auxiliary and deprotection of the amino and carboxyl groups to yield the final product. The specific design of the labeled electrophile is crucial for ensuring the ¹³C is incorporated at the correct position.

Methodologies for Ensuring High Isotopic Purity and Chemical Yield

Regardless of the synthetic route, ensuring high isotopic purity and chemical yield is paramount. High isotopic purity means that the vast majority of the product molecules contain the ¹³C isotope at the specified position. sigmaaldrich.com High chemical yield is also important for the economic viability of the synthesis.

To achieve this, the starting materials must have a high degree of isotopic enrichment. Purification of intermediates at various stages of the synthesis can also help to remove any unlabeled or incorrectly labeled species. The final product is typically subjected to rigorous purification techniques to ensure it meets the required specifications for use in sensitive analytical applications.

Purification and Analytical Verification of L-Aspartic Acid (3-¹³C)

After synthesis, L-Aspartic Acid (3-¹³C) must be purified and its identity, purity, and isotopic enrichment verified. Common purification methods for amino acids include ion-exchange chromatography and crystallization. iastate.edu

A variety of analytical techniques are used to confirm the final product's characteristics.

Mass Spectrometry (MS) is used to confirm the molecular weight of the labeled compound and to determine the level of isotopic enrichment. wikipedia.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the exact position of the ¹³C label within the molecule. wikipedia.orgrsc.org The chemical shift of the ¹³C-labeled carbon provides a definitive signature of its location.

High-Performance Liquid Chromatography (HPLC) is often used to determine the chemical purity of the final product. nih.gov

These analytical methods, often used in combination, provide a comprehensive characterization of the synthesized L-Aspartic Acid (3-¹³C), ensuring its suitability for research applications.

Table of Research Findings on L-Aspartic Acid (3-¹³C) Synthesis and Analysis

Aspect Methodology Key Findings References
Enzymatic Synthesis L-Aspartase catalyzed amination of fumarate Highly stereospecific and efficient for producing the L-isomer. evitachem.comiastate.edu evitachem.comwikipedia.orgiastate.edu
Chemical Synthesis Alkylation of a glycine-derived Schiff base Allows for the introduction of the ¹³C label at a specific position through the use of a labeled electrophile. tandfonline.com tandfonline.com
Purification Ion-exchange chromatography Effective for separating the desired amino acid from reaction byproducts. iastate.edu iastate.edu
Analytical Verification Mass Spectrometry (MS) Confirms molecular weight and isotopic enrichment. wikipedia.orgnih.gov wikipedia.orgnih.govrsc.org

| Analytical Verification | Nuclear Magnetic Resonance (NMR) | Determines the precise location of the ¹³C label. wikipedia.orgrsc.org | wikipedia.orgrsc.org |

Table of Chemical Compounds

Compound Name
L-Aspartic Acid (3-¹³C)
L-Aspartic Acid
Fumaric acid
Ammonia
Oxaloacetate
Pyruvate

Advanced Analytical Spectroscopies and Mass Spectrometry for L Aspartic Acid 3 13c Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules. In the context of L-Aspartic Acid (3-13C), it offers unique capabilities for analyzing isotopic labeling patterns. evitachem.comnih.gov The 13C nucleus, while having a low natural abundance of about 1.1%, possesses a magnetic moment that allows for its detection by NMR. nih.gov The use of 13C-enriched substrates significantly enhances the sensitivity of these measurements. nih.gov

13C NMR for Positional Isotopomer Analysis of L-Aspartic Acid (3-13C) and Downstream Metabolites

13C NMR is instrumental in determining the specific position of the 13C label within a molecule, providing what is known as positional isotopomer analysis. biorxiv.org When L-Aspartic Acid (3-13C) is metabolized, the 13C atom at the C3 position is transferred to various downstream metabolites. By analyzing the 13C NMR spectra of these metabolites, researchers can trace the flow of carbon from aspartate through interconnected metabolic pathways. nih.gov For instance, the label from [3-13C]aspartate can be tracked as it appears in other amino acids and intermediates of the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of carbons at various positions within a molecule. researchgate.nethmdb.ca The presence of homonuclear 13C-13C coupling can lead to the splitting of resonance signals into multiplets, providing further information about the connectivity of labeled carbons and the distribution of isotopomers. nih.govscispace.com This detailed positional information is crucial for accurately modeling metabolic fluxes. researchgate.net

Quantitative Analysis of 13C Enrichment in Aspartate and Intermediates

NMR spectroscopy allows for the quantitative determination of 13C enrichment in aspartate and its metabolic products. scispace.com The intensity of a 13C NMR signal is directly proportional to the number of nuclei contributing to it, enabling the calculation of the fractional enrichment of a specific carbon position. researchgate.net This is achieved by comparing the integrated area of the 13C-labeled peak to that of a known internal or external standard. scispace.com

Time-resolved 13C NMR studies, where spectra are acquired at different time points after the introduction of the labeled substrate, can provide dynamic information on the rate of label incorporation into different metabolite pools. nih.govscispace.com For example, studies have followed the time course of 13C label incorporation from [1-13C]glucose into the C3 position of aspartate in the human brain. nih.gov Such quantitative data is essential for calculating metabolic flux rates and understanding the regulation of metabolic pathways. nih.gov

Multidimensional NMR Techniques for Structural Elucidation of Labeled Derivatives

Multidimensional NMR techniques, such as 2D and 3D NMR, are powerful tools for resolving complex spectra and elucidating the structure of 13C-labeled derivatives of aspartic acid. acs.orgutoronto.ca These experiments correlate the chemical shifts of different nuclei within a molecule, providing detailed connectivity information. For instance, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to correlate 1H, 13C, and even 15N nuclei, confirming the position of the 13C label and identifying the structure of novel metabolites.

Isotope-edited NMR experiments, such as isotope-edited total correlation spectroscopy (ITOCSY), can separate the NMR signals of 12C- and 13C-containing molecules into distinct spectra. acs.org This simplifies the analysis of complex mixtures and allows for accurate quantification of isotopic enrichment. acs.org Multidimensional NMR is particularly valuable when dealing with complex biological samples where signals from numerous metabolites can overlap in a 1D spectrum. acs.org

Mass Spectrometry (MS) Techniques for Isotopic Tracing and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Metabolite Isotopomer Distributions

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing the isotopomer distributions of volatile or derivatized metabolites. springernature.comnih.gov In this method, metabolites are first chemically modified (derivatized) to increase their volatility and thermal stability, allowing them to be separated by gas chromatography before being introduced into the mass spectrometer. springernature.com The subsequent mass analysis provides information on the mass isotopomer distribution of the derivatized metabolite. springernature.com

By analyzing the fragmentation patterns of the derivatized metabolites, it is possible to deduce positional information about the 13C label. biorxiv.org Different fragments will contain different carbon atoms from the original molecule, and the mass shift of these fragments due to the presence of 13C can reveal the location of the label. mdpi.com This approach has been successfully used to determine the positional 13C enrichment in aspartate and other amino acids. biorxiv.org

Table 1: GC-MS Analysis of Derivatized Aspartate for Isotopomer Distribution

DerivativeFragment Ion (m/z)Information Provided
N-tert-Butyldimethylsilyl (TBDMS)[M-57]+Mass isotopomer distribution of the entire molecule
Various fragment ionsPositional 13C enrichment
Trimethylsilyl (TMS)Specific fragment ionsPositional 13C enrichment in different parts of the molecule. mdpi.com

This table is for illustrative purposes and specific fragment ions will depend on the derivatization agent and mass spectrometer conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intact Metabolite Analysis and Fragment Ion Monitoring

Liquid chromatography-mass spectrometry (LC-MS/MS), particularly when coupled with tandem mass spectrometry, is a powerful technique for analyzing intact, non-volatile metabolites directly from biological extracts. researchgate.netresearchgate.net LC separates the metabolites in the liquid phase, after which they are ionized and analyzed by the mass spectrometer. nih.gov This method avoids the need for derivatization, which can sometimes introduce artifacts.

In an LC-MS/MS experiment, a specific precursor ion (e.g., the molecular ion of 13C-labeled aspartate) is selected and fragmented. The resulting product ions are then analyzed. By monitoring specific fragment ions, it is possible to track the incorporation of the 13C label into different parts of the molecule. researchgate.net This technique, often referred to as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), offers high sensitivity and selectivity for quantifying labeled metabolites in complex mixtures. researchgate.net Recent advances in high-resolution mass spectrometry, such as with orbital ion trap instruments, further enhance the ability to accurately measure peptide and amino acid labeling. acs.org

High-Resolution Mass Spectrometry for Accurate Mass Isotopomer Distribution Analysis (MIDA)

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the accurate analysis of mass isotopomer distributions. semanticscholar.org This method is crucial for distinguishing between isotopologues—molecules that differ only in their isotopic composition. d-nb.info In the context of L-Aspartic Acid (3-13C), HRMS provides the necessary resolving power to separate the 13C-labeled aspartate from its naturally abundant isotopes and other co-eluting molecules with similar mass-to-charge ratios. semanticscholar.org

Mass Isotopomer Distribution Analysis (MIDA) is a quantitative method used to measure the relative abundances of molecular species that differ in mass due to isotopic labeling. researchgate.net When L-Aspartic Acid (3-13C) is introduced into a biological system, it is incorporated into various metabolic pathways. HRMS, often coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to measure the resulting mass isotopomer patterns in downstream metabolites. researchgate.netsciex.com For instance, the analysis of proteinogenic amino acids derived from cell cultures fed with a 13C-labeled substrate can reveal the metabolic fluxes through central carbon pathways. researchgate.net

Recent advancements in microfluidic capillary electrophoresis-mass spectrometry (CE-MS) have enabled highly accurate determination of isotopomer patterns in underivatized amino acids, including aspartate. nih.gov This method allows for the analysis of minute sample volumes with high sensitivity and low mass errors, making it a powerful tool for tracer-based metabolomics. nih.gov

A critical aspect of MIDA is the ability to deconvolve the measured mass spectra to determine the true enrichment of the 13C label. The raw data from the mass spectrometer reflects a combination of the experimentally introduced 13C and the naturally occurring heavy isotopes of all elements within the molecule (e.g., 13C, 15N, 18O). nih.govuni-regensburg.de Therefore, accurate MIDA relies on robust computational correction for this natural isotope abundance.

Table 1: Illustrative Mass Isotopomer Distribution Data for L-Aspartic Acid

Mass IsotopomerTheoretical m/z (Monoisotopic)Observed Relative Abundance (Unlabeled)Observed Relative Abundance (Labeled)
M+0133.0375100.0050.00
M+1134.04084.98100.00
M+2135.04360.225.10
M+3136.04630.010.25
M+4137.0491<0.010.02

This is a hypothetical data table for illustrative purposes and does not represent actual experimental results.

Computational Tools for Spectral Interpretation and Isotopomer Calculation

The raw data generated by mass spectrometers in 13C tracer experiments require sophisticated computational processing to yield meaningful biological insights. This involves not only identifying and quantifying the labeled compounds but also correcting for natural isotope abundances to accurately determine the extent of 13C incorporation.

Software for Mass Isotopomer Distribution Analysis (e.g., LS-MIDA)

Several software tools have been developed to automate and standardize the analysis of mass isotopomer distribution data. scirp.orgworktribe.com One such example is the open-source software "Least Square Mass Isotopomer Analyzer" (LS-MIDA). researchgate.netnih.govnih.govuni-wuerzburg.de LS-MIDA processes experimental mass spectrometry data by taking into account the number of atoms in the compound, the mass-to-charge ratio (m/z) of the molecule and its fragments, and the experimental relative intensities of the mass spectral peaks. nih.gov

Correction Algorithms for Natural Isotope Abundance in 13C Tracer Experiments

A crucial step in analyzing data from 13C tracer experiments is the correction for the natural abundance of stable isotopes. nih.gov All naturally occurring compounds contain a certain percentage of heavy isotopes (e.g., approximately 1.1% of carbon is 13C). This natural abundance contributes to the mass isotopomer distribution and must be computationally subtracted to determine the true enrichment from the 13C-labeled tracer. nih.gov

Various algorithms and software tools have been developed to perform this correction. These algorithms typically use the known natural isotopic abundances of all elements in the molecule to calculate the expected mass isotopomer distribution for an unlabeled compound. researchgate.netmdpi.com This theoretical distribution is then used to correct the experimentally measured distribution of the labeled sample. nih.gov

For example, the correction can be performed using a matrix-based approach. A correction matrix is constructed based on the elemental composition of the metabolite and the known natural abundances of its constituent isotopes. researchgate.netmdpi.com This matrix is then used to transform the measured mass isotopomer distribution into a corrected distribution that reflects only the incorporation of the 13C tracer. mdpi.com Software packages like IsoCorrectoR and PolyMID-Correct are designed to perform these corrections, and can handle data from various types of mass spectrometers and tracer experiments. uni-regensburg.demdpi.com The accurate correction for natural isotope abundance is essential for obtaining reliable quantitative data on metabolic fluxes. nih.gov

Applications of L Aspartic Acid 3 13c in Metabolic Pathway Elucidation and Flux Analysis

Tracing Carbon Flux Through the Tricarboxylic Acid (TCA) Cycle and Related Anaplerotic Pathways

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, responsible for oxidizing acetyl-CoA to generate energy and providing precursors for various biosynthetic pathways. wikipedia.orgfrontiersin.org L-Aspartic Acid (3-13C) is an invaluable tool for studying the dynamics of this cycle and the anaplerotic reactions that replenish its intermediates. wikipedia.org

Direct measurement of oxaloacetate within cells is challenging due to its low intracellular concentration and rapid conversion to other metabolites. researchgate.net However, because aspartate is readily synthesized from oxaloacetate via transamination, the labeling pattern of aspartate can be used as a reliable surrogate for the labeling of the oxaloacetate pool. nih.gov When L-Aspartic Acid (3-13C) is introduced, it enters the mitochondrial matrix and is converted to [3-¹³C]oxaloacetate.

This labeled oxaloacetate can then participate in several reactions:

Condensation with Acetyl-CoA: It can combine with unlabeled acetyl-CoA to form [3-¹³C]citrate, initiating a new turn of the TCA cycle.

Conversion to Malate and Fumarate: It can be reduced to malate. Further conversion to the symmetric molecule fumarate and back to malate can result in the scrambling of the label between the C2 and C3 positions. researchgate.net

By analyzing the isotopomer distribution in the aspartate pool using techniques like NMR or mass spectrometry, researchers can deduce the labeling state of oxaloacetate and track its fate within the TCA cycle. researchgate.netnih.gov For instance, the assimilation of [3-¹³C]aspartate has been shown to lead directly to the formation of [2,3-¹³C]malate and [2,3-¹³C]succinate, indicating its path through the reductive branch of the TCA pathway. researchgate.net

Table 1: Expected Labeling of TCA Intermediates from [3-¹³C]Aspartate

MetaboliteExpected ¹³C Position(s) (First Turn)Pathway Branch
OxaloacetateC3Entry Point
MalateC2, C3Reductive
FumarateC2, C3 (Symmetric)Reductive
SuccinateC2, C3Reductive
CitrateC3Oxidative (from [3-¹³C]OAA)
α-KetoglutarateC3Oxidative

Anaplerosis is the process of replenishing TCA cycle intermediates that have been extracted for biosynthesis. wikipedia.org The primary anaplerotic reaction in many tissues, particularly the liver, is the carboxylation of pyruvate (B1213749) to form oxaloacetate, a reaction catalyzed by the enzyme pyruvate carboxylase (PC). nih.govnih.gov This pathway is crucial for sustaining the TCA cycle's function when its intermediates are used for processes like gluconeogenesis or amino acid synthesis. nih.govnih.gov

L-Aspartic Acid (3-13C) can be used to probe the activity of PC. When cells are supplied with an unlabeled glycolytic substrate (like glucose) and labeled aspartate, the labeling patterns of TCA cycle intermediates can distinguish between carbon entry via acetyl-CoA (from pyruvate dehydrogenase) and carbon entry via oxaloacetate (from PC). A significant M+3 labeling in four-carbon intermediates like malate and aspartate, when compared to the M+3 labeling in succinate, is indicative of pyruvate anaplerosis. nih.gov This is because PC directly incorporates a third carbon into the oxaloacetate pool from pyruvate. nih.govresearchgate.net Studies have demonstrated that a lack of PC impairs anaplerosis, leading to a significant decrease in the levels of TCA cycle intermediates. nih.gov

By tracking the distribution of the ¹³C label from L-Aspartic Acid (3-13C) over time, researchers can quantify the rate of carbon cycling through the TCA cycle. The appearance of the ¹³C label in various intermediates reflects the flux through the enzymatic steps of the cycle. khanacademy.org For example, after introduction of [3-¹³C]aspartate, the label appears in oxaloacetate, then malate, fumarate, succinate, and α-ketoglutarate in a predictable sequence. researchgate.netkhanacademy.org

The degree of label scrambling in symmetric molecules like fumarate and succinate provides additional information. If the cycle is operating unidirectionally with high flux, there might be less time for the label to fully randomize. Conversely, slower flux or reversible reactions can lead to more extensive scrambling, which can be quantified to model the cycle's dynamics. pnas.org This detailed analysis allows for the calculation of TCA cycle turnover rates and helps identify potential bottlenecks or alterations in pathway activity under different physiological or pathological conditions. nih.gov

Investigating Gluconeogenesis and Glycogenolysis Pathways

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. nih.gov It is a critical process for maintaining blood glucose levels during fasting. diabetesjournals.org L-Aspartic Acid (3-13C) is a valuable tracer for studying this pathway, as aspartate is a key gluconeogenic precursor.

This method helps to understand how the liver utilizes different substrates (like lactate, glycerol, and amino acids) for gluconeogenesis under various hormonal controls, such as by glucagon, which stimulates the process. researchgate.netncert.nic.in Studies comparing different labeled substrates have shown that the contribution of amino acids like aspartate (via glutamine) to glucose carbon can be significantly increased by glucagon stimulation. researchgate.net

Table 2: Relative Contribution of Substrates to Gluconeogenesis

SubstrateTypical ContributionContribution under Glucagon Stimulation
Lactate/PyruvateModerateIncreased
GlycerolHighIncreased
Amino Acids (e.g., Aspartate)Low to ModerateSignificantly Increased

Note: This table represents generalized findings; specific contributions can vary based on experimental conditions. researchgate.net

The use of L-Aspartic Acid (3-13C) allows for the precise determination of where the labeled carbon atom appears in the glucose molecule. When [3-¹³C]aspartate is converted to oxaloacetate and then proceeds through gluconeogenesis, the ¹³C label is incorporated into specific positions in the resulting glucose molecule.

The pathway from oxaloacetate to glucose involves several symmetric and asymmetric intermediates. Tracking the specific position of the ¹³C label in the final glucose product provides a detailed history of the metabolic route taken. For example, the label from [3-¹³C]oxaloacetate will primarily appear in carbons 2 and 5 of glucose. Analyzing these positional isotopomers can help resolve the activities of interconnected pathways, such as the TCA cycle, the pentose phosphate pathway, and gluconeogenesis, providing a more complete picture of cellular carbon metabolism. researchgate.netnih.gov

Analysis of Amino Acid Metabolism and Interconversion

L-Aspartic Acid (3-13C) is instrumental in dissecting the complex network of amino acid metabolism. By tracing the journey of the ¹³C label from the C3 position of aspartate, researchers can elucidate the rates and equilibria of key transamination and biosynthetic reactions.

Aspartate Aminotransferase Activity and Equilibrium in Metabolic Networks

Aspartate aminotransferase (AST) is a pivotal enzyme that catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate, yielding glutamate and oxaloacetate. wikipedia.org This reaction is central to amino acid metabolism, linking it with the tricarboxylic acid (TCA) cycle. The use of L-Aspartic Acid (3-13C) allows for the direct assessment of the flux through this enzyme.

In a study utilizing ¹³C-NMR spectroscopy to investigate the metabolism of various ¹³C-labeled amino acids in a renal epithelial cell line (LLC-PK1/Cl4), the rapid utilization of L-[3-¹³C]aspartic acid was observed. nih.gov The appearance of the ¹³C label in glutamate is a direct consequence of the forward reaction catalyzed by aspartate aminotransferase. By monitoring the time course of ¹³C enrichment in both the aspartate and glutamate pools, the rate of the AST-catalyzed reaction can be quantified. Furthermore, the relative ¹³C enrichment in these amino acids at isotopic steady state provides insights into the equilibrium of the reaction under specific physiological conditions.

Interconversion with Glutamate and Alanine Pools

The metabolic fate of L-Aspartic Acid (3-13C) is not limited to its conversion to glutamate. The carbon backbone of aspartate can enter the TCA cycle via oxaloacetate, and the ¹³C label can subsequently be incorporated into other amino acids that are in equilibrium with TCA cycle intermediates.

Studies using ¹³C-labeled substrates have demonstrated the close relationship between the pools of aspartate, glutamate, and alanine. For instance, research on the metabolism of L-[3-¹³C]alanine in astrocytes and neurons revealed the transamination of labeled alanine to [3-¹³C]pyruvate. nih.gov This labeled pyruvate can then enter the TCA cycle, leading to the labeling of intermediates such as α-ketoglutarate and oxaloacetate. These labeled intermediates can then be transaminated to form ¹³C-labeled glutamate and aspartate, respectively.

Conversely, when L-[3-¹³C]aspartic acid is used as the tracer, the ¹³C label is introduced into the TCA cycle as [3-¹³C]oxaloacetate. nih.gov This leads to the appearance of the ¹³C label in glutamate via the action of aspartate aminotransferase and subsequent TCA cycle activity. The labeling patterns observed in glutamate provide information about the oxidative metabolism within the cells. The interconversion with the alanine pool occurs through the action of alanine aminotransferase (ALT), which catalyzes the reversible reaction between pyruvate and glutamate to form alanine and α-ketoglutarate. Therefore, the ¹³C label from L-[3-¹³C]aspartic acid can ultimately appear in alanine, and the rate of this appearance reflects the flux through ALT.

Metabolic Fate of L-[3-¹³C]Aspartic Acid

MetaboliteLabeling PositionKey EnzymeMetabolic Pathway
GlutamateC3Aspartate AminotransferaseAmino Acid Interconversion
AlanineC3Alanine Aminotransferase (via TCA cycle)Amino Acid Interconversion
TCA Cycle IntermediatesVariousMultipleEnergy Metabolism

Biosynthesis of Related Amino Acids and Nitrogen Metabolism

Furthermore, L-Aspartic Acid (3-13C) can be used in combination with nitrogen-15 (¹⁵N) labeled compounds to simultaneously trace both carbon and nitrogen metabolism. jianhaidulab.com This dual-labeling approach provides a more comprehensive understanding of how nitrogen is assimilated and transferred between different amino acid pools. For instance, by using L-[3-¹³C]aspartic acid and a ¹⁵N-labeled nitrogen source, researchers can track the incorporation of both isotopes into newly synthesized amino acids, thereby delineating the specific contributions of different precursors to both their carbon skeletons and amino groups.

Metabolic Compartmentation and Intercellular Exchange Studies

In complex biological systems, such as the brain or co-cultures of different cell types, metabolic pathways are often compartmentalized within different cells or even within different subcellular organelles. L-Aspartic Acid (3-13C) is a valuable tool for investigating this metabolic compartmentation and the exchange of metabolites between different cellular compartments.

Elucidating Neuronal and Glial Metabolic Pathways

The brain exhibits a high degree of metabolic specialization between neurons and glial cells, particularly astrocytes. frontiersin.orgfrontiersin.orgmdpi.com Astrocytes play a crucial role in supporting neuronal function by providing metabolic substrates. Studies using ¹³C-labeled substrates have been instrumental in unraveling the intricate metabolic interactions between these two cell types. nih.govresearchgate.net

While direct studies using L-Aspartic Acid (3-13C) to specifically delineate neuronal versus glial pathways are emerging, the principles are well-established from studies with other labeled substrates like [3-¹³C]alanine. nih.gov When primary cultures of astrocytes and neurons are incubated with a ¹³C-labeled precursor, the distinct metabolic fates of the label in each cell type can be monitored. For example, astrocytes are known to be the primary site of pyruvate carboxylation, an anaplerotic pathway that replenishes TCA cycle intermediates. The use of L-Aspartic Acid (3-13C) would introduce the label into the TCA cycle as oxaloacetate. The subsequent labeling patterns of metabolites released by astrocytes, such as glutamine, can provide insights into glial-specific metabolic fluxes. In contrast, neurons would take up these astrocyte-derived metabolites and utilize them in their own TCA cycle to support neurotransmitter synthesis and energy production. By analyzing the ¹³C enrichment in amino acids like glutamate and GABA within neurons, the extent of this intercellular metabolic coupling can be quantified.

Characterization of Intracellular and Intercellular Metabolic Fluxes in Tissue Models

Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a powerful technique for quantifying the rates of intracellular metabolic pathways. nih.govcreative-proteomics.com The data obtained from tracing studies with L-Aspartic Acid (3-13C) can be used to construct and validate metabolic models of various tissue types.

In a study on a renal epithelial cell line, incubation with L-[3-¹³C]aspartic acid led to the enrichment of the ¹³C label in various intracellular metabolites, including glutamate and other TCA cycle intermediates. nih.gov By analyzing the distribution of ¹³C isotopomers in these metabolites, it is possible to calculate the relative fluxes through different metabolic pathways. For example, the relative enrichment of different carbon atoms in glutamate can reveal the activity of the TCA cycle and the extent of pyruvate recycling.

This approach can be extended to more complex tissue models and co-culture systems to investigate intercellular metabolic fluxes. pnas.org By culturing two or more different cell types together and providing L-Aspartic Acid (3-13C) as a tracer, the exchange of metabolites between the different cell populations can be monitored. For example, one cell type might metabolize the labeled aspartate and release a labeled product, which is then taken up and further metabolized by the second cell type. By measuring the ¹³C enrichment in the metabolites within each cell population, the rates of these intercellular exchange fluxes can be determined, providing a quantitative understanding of the metabolic interactions within a tissue microenvironment.

Flux Analysis using L-Aspartic Acid (3-13C)

Flux ParameterMeasurement PrincipleApplication
Aspartate Aminotransferase FluxRate of ¹³C transfer from aspartate to glutamateQuantifying amino acid transamination
TCA Cycle Activity¹³C isotopomer distribution in glutamateAssessing cellular energy metabolism
Amino Acid Biosynthesis RateRate of ¹³C incorporation into product amino acidsElucidating biosynthetic pathways
Intercellular Exchange FluxTransfer of ¹³C-labeled metabolites between cell typesStudying metabolic interactions in tissues

Application in Understanding Specific Biosynthetic Routes

The use of isotopically labeled L-Aspartic Acid, particularly L-Aspartic Acid (3-13C), is a powerful tool in stable isotope tracing for elucidating the complex networks of biosynthetic pathways. By introducing a carbon-13 label at a specific position within the aspartate molecule, researchers can track the journey of this carbon atom as it is incorporated into various downstream biomolecules. This technique, a cornerstone of 13C-Metabolic Flux Analysis (13C-MFA), allows for the precise mapping of metabolic pathways and the quantification of the flow, or flux, of metabolites through these routes. researchgate.netcreative-proteomics.comnih.gov The analysis of the labeling patterns in the final products provides definitive evidence of the metabolic contributions of aspartate and helps to discover and confirm enzymatic activities and pathway functions in vivo. nih.govnih.gov

Purine Nucleotide Synthesis Pathways

L-Aspartic acid is a fundamental precursor in the de novo synthesis of purine nucleotides, the building blocks of DNA, RNA, and essential energy carriers like ATP. nih.gov Specifically, an entire nitrogen atom and a carbon atom from the aspartate molecule are incorporated into the purine ring structure. nih.gov L-aspartate contributes the N1 nitrogen atom to the purine ring during the conversion of 5-aminoimidazole ribonucleotide (AIR) to 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide, a key step in the pathway. It also participates in the purine-nucleotide cycle, which is crucial for regulating the levels of adenine nucleotides. nih.govwikipedia.org

The use of L-Aspartic Acid labeled with 13C allows researchers to trace this incorporation directly. When cells are supplied with L-Aspartic Acid (3-13C), the 13C label can be tracked into the purine bases, such as adenine and guanine. By analyzing the mass isotopomer distribution of these purines using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the activity of the de novo synthesis pathway can be quantified. nih.gov This approach helps to understand how the flux through this pathway is regulated under different physiological or pathological conditions.

While direct studies focusing solely on L-Aspartic Acid (3-13C) for purine synthesis are specific, the principle is well-established within the broader context of using uniformly and positionally labeled aspartate. For instance, in studies of pyrimidine nucleotide synthesis, which also utilizes aspartate, isotopically labeled L-aspartic acid has been used as a substrate in enzymatic systems to produce labeled Uridine triphosphate (UTP). nih.gov This demonstrates the utility of labeled aspartate in tracing and producing labeled nucleotides.

Precursor Roles in Other Biomolecule Production

Beyond its critical role in nucleotide synthesis, L-Aspartic Acid serves as a central metabolic precursor for a wide array of other essential biomolecules. Isotope tracing with L-Aspartic Acid (3-13C) is instrumental in mapping these diverse biosynthetic routes.

In plants and microorganisms, aspartate is the parent compound for a major family of amino acids that includes lysine, threonine, methionine, and isoleucine. researchgate.netsigmaaldrich.com The carbon backbone of aspartate is directly utilized to build these essential amino acids. By feeding organisms with 13C-labeled aspartate, scientists can follow the distribution of the isotope label into these downstream amino acids, thereby quantifying the flux and identifying potential bottlenecks in these pathways. nih.gov

Furthermore, L-aspartate's role extends to the synthesis of other compounds. Research using aspartate-4-13C in the fungus Fusarium oxysporum established that the carbon skeleton of aspartate is incorporated into the phytotoxin fusaric acid. cdnsciencepub.com Similarly, aspartate is a precursor for the synthesis of asparagine, β-alanine (a component of Coenzyme A), and participates in the urea (B33335) cycle. wikipedia.orgmdpi.com

The table below summarizes key biomolecules derived from L-Aspartic Acid, highlighting its central role as a biosynthetic precursor. The application of L-Aspartic Acid (3-13C) allows for the quantitative analysis of the metabolic fluxes from aspartate to these varied products.

Product Category Specific Biomolecule Role of L-Aspartic Acid
Amino Acids LysinePrecursor
ThreoninePrecursor
MethioninePrecursor
IsoleucinePrecursor
AsparagineDirect Precursor
Nucleotides Purines (Adenine, Guanine)Donates N1 atom and a carbon atom to the ring
Pyrimidines (Cytosine, Thymine, Uracil)Donates N1, C4, C5, and C6 atoms to the ring
Other Metabolites Fusaric AcidCarbon skeleton precursor cdnsciencepub.com
β-Alanine (Coenzyme A component)Precursor mdpi.com
ArginineParticipates in synthesis via the urea cycle nih.gov

Methodological Advancements and Challenges in L Aspartic Acid 3 13c Tracer Studies

Integration of 13C Metabolic Flux Analysis with Transcriptomics and Proteomics (Omics Integration)

While 13C-MFA provides a quantitative map of metabolic fluxes, it does not inherently explain the regulatory mechanisms that give rise to a particular metabolic phenotype. acs.org To gain a more comprehensive understanding of cellular metabolism, researchers are increasingly integrating fluxomics data from L-Aspartic Acid (3-13C) tracer studies with other "omics" data, such as transcriptomics (gene expression) and proteomics (protein abundance). researchgate.net This multi-omics approach allows for the correlation of metabolic fluxes with the expression of genes encoding the enzymes that catalyze the corresponding reactions.

The integration of these disparate datasets presents several challenges, primarily due to the different biological levels they represent and the potential for post-transcriptional and post-translational regulation. For instance, an increase in the transcript level of a particular enzyme does not always translate to a proportional increase in its protein level or catalytic activity, and consequently, the metabolic flux through that reaction. ethz.ch

Despite these challenges, integrated omics approaches have proven powerful. For example, by combining 13C-MFA data with transcriptomic data, researchers can identify key regulatory nodes in metabolic pathways. A change in flux through a pathway, as revealed by L-Aspartic Acid (3-13C) tracing, can be correlated with the upregulation or downregulation of a specific set of genes, suggesting a coordinated regulatory response. Similarly, proteomics data can confirm whether changes in gene expression are reflected at the protein level.

Computational models are essential for the meaningful integration of multi-omics data. nih.gov These models can be used to identify statistically significant correlations between flux changes and gene or protein expression levels. Furthermore, constraint-based models can incorporate transcriptomic and proteomic data to refine the predicted flux distributions, leading to more accurate and biologically relevant models of metabolism. nih.gov

Development and Refinement of Comprehensive Metabolic Network Models for Flux Estimation

The accuracy of flux estimation in 13C-MFA is highly dependent on the underlying metabolic network model. osti.gov Traditionally, 13C-MFA has utilized relatively small, core metabolic models that focus on central carbon metabolism. nih.gov While these models are computationally tractable, they often omit peripheral metabolic pathways, complete cofactor balances, and atom transitions outside of central metabolism, which can lead to inaccuracies in flux estimations. nih.gov

A significant advancement in the field is the development and refinement of genome-scale metabolic models (GSMMs) for 13C-MFA. nih.gov These models are constructed based on an organism's annotated genome and encompass a much larger set of biochemical reactions. researchgate.net The use of GSMMs in conjunction with 13C labeling data from tracers like L-Aspartic Acid (3-13C) can provide a more global and accurate picture of cellular metabolism. nih.govcreative-proteomics.com

The refinement of these models is an iterative process. Discrepancies between the model-predicted labeling patterns and the experimental data obtained from L-Aspartic Acid (3-13C) tracer studies can highlight gaps or errors in the metabolic network reconstruction. nih.gov These discrepancies can guide further experimental work to validate or discover new metabolic pathways, leading to more accurate and comprehensive models of metabolism. nih.gov

Limitations and Considerations in Experimental Design for 13C-MFA

The quality and interpretability of 13C-MFA data are critically dependent on careful experimental design. Several factors, from the choice of tracer to the methods used for sample collection and processing, can significantly impact the accuracy of the resulting flux map.

The selection of an appropriate isotopic tracer is a crucial first step in any 13C-MFA study. acs.org The ideal tracer should be chosen to maximize the information content of the labeling data for the specific metabolic pathways of interest. researchgate.net For studies focusing on pathways involving aspartate, such as the TCA cycle and amino acid biosynthesis, L-Aspartic Acid (3-13C) can be an informative tracer. The position of the 13C label at the third carbon allows for the tracking of this specific carbon atom as it is incorporated into downstream metabolites.

Computational methods for optimal experimental design can be used to rationally select the best tracer or combination of tracers for a given metabolic network. creative-proteomics.com These methods simulate the labeling patterns that would result from different tracers and identify those that provide the highest precision for the estimated fluxes. dntb.gov.ua In some cases, parallel labeling experiments using multiple different tracers can provide complementary information and significantly improve the accuracy and resolution of the flux map. nih.govrsc.org

The isotopic and chemical purity of the tracer is another critical consideration. Impurities in the L-Aspartic Acid (3-13C) tracer can introduce unlabeled or incorrectly labeled molecules into the system, which can confound the analysis of the mass isotopomer distributions and lead to inaccurate flux calculations. Therefore, it is essential to use tracers of high and known purity, and to account for the natural abundance of 13C in all substrates and metabolites during data analysis. dntb.gov.ua

Table 2: Considerations for L-Aspartic Acid (3-13C) Tracer Selection and Purity
ConsiderationImportanceBest Practices
Tracer SelectionMaximizes the precision of flux estimates for pathways of interest.Utilize computational design tools; consider parallel labeling experiments.
Isotopic PurityEnsures that the labeling patterns accurately reflect metabolic fluxes.Use high-purity tracers (e.g., 98-99%); verify purity if possible. nih.gov
Chemical PurityPrevents the introduction of confounding unlabeled substrates.Obtain tracers from reputable suppliers with detailed specifications. nih.gov

The dynamic nature of metabolism, with some metabolites turning over in seconds, necessitates rapid and effective sampling and quenching procedures to accurately capture the intracellular metabolic state at a specific point in time. nih.gov The goal of sampling is to quickly remove a representative sample of cells from the experimental system, while quenching is the process of rapidly inactivating all enzymatic activity to halt metabolism. nih.govnih.gov

For suspension cell cultures, fast filtration or centrifugation can be used for sampling. osti.gov However, the time required for these steps can be significant relative to the turnover rate of some metabolites, potentially leading to changes in the metabolome. osti.gov Therefore, the sampling time should be minimized as much as possible.

Once a sample is collected, it must be immediately quenched. A common and effective quenching method involves rapidly immersing the cells in a cold solvent, such as methanol at -40°C or colder. nih.govresearchgate.net The low temperature instantly arrests enzymatic reactions. nih.gov However, a significant challenge with quenching is the potential for leakage of intracellular metabolites into the quenching solution, which can lead to an underestimation of their intracellular concentrations and incorrect labeling data. researchgate.net The choice of quenching solvent and protocol must be carefully optimized for the specific cell type being studied to minimize leakage while ensuring complete and rapid inactivation of metabolism. nih.govresearchgate.net

Following quenching, metabolites are extracted from the cells for analysis. The choice of extraction method can also influence the types and amounts of metabolites that are recovered. nih.gov A robust experimental design will carefully consider and optimize each of these steps—sampling, quenching, and extraction—to ensure the collection of high-quality data for 13C-MFA. nih.gov

Future Research Directions and Emerging Paradigms for L Aspartic Acid 3 13c in Chemical Biology

Coupling 13C Tracing with Advanced Imaging Techniques

A significant frontier in metabolic analysis is the ability to visualize the spatial distribution of metabolites within cells and tissues. Coupling the metabolic tracing capabilities of L-Aspartic Acid (3-13C) with high-resolution imaging techniques is poised to provide a dynamic, spatiotemporal understanding of metabolic processes. This moves beyond bulk analysis methods, which average metabolic activity across millions of cells, to reveal metabolic heterogeneity at the single-cell level.

One of the most promising techniques is Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) . This method offers subcellular imaging with high mass resolution, enabling the visualization of 13C-label incorporation from a tracer directly within individual cells. For instance, studies have successfully used 13C-labeled aspartate to track its assimilation in microorganisms from complex environmental samples, such as high-temperature geothermal springs. unlv.edu By analyzing the 13C enrichment within specific cells, researchers can identify which organisms actively consume aspartate and trace its metabolic fate, all while preserving the spatial integrity of the sample. unlv.edu

Another powerful approach is Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) . This technique maps the distribution of hundreds of molecules, including metabolites, across a tissue section. When combined with stable isotope tracing, MALDI-MSI can visualize the spatial distribution of newly synthesized molecules derived from the 13C-labeled precursor. researchgate.net By administering L-Aspartic Acid (3-13C), researchers can map the anatomical regions or cellular populations where aspartate is actively metabolized into downstream products, providing critical insights into tissue-specific metabolism in both healthy and diseased states. researchgate.net

These advanced imaging modalities, when paired with L-Aspartic Acid (3-13C) tracing, offer a window into the metabolic architecture of biological systems, revealing metabolic niches, intercellular nutrient exchange, and the precise locations of pathway activities.

Application in Synthetic Biology and Metabolic Engineering for Enhanced Bioproduction

L-Aspartic Acid and its derivatives are valuable biochemicals used in the food, pharmaceutical, and chemical industries. oup.com Metabolic engineering and synthetic biology aim to create microbial cell factories for the efficient and sustainable production of these compounds. L-Aspartic Acid (3-13C) is a critical tool in this endeavor, primarily through its use in 13C-Metabolic Flux Analysis (13C-MFA) . creative-proteomics.comnih.gov

13C-MFA is a quantitative technique that uses stable isotope tracers to measure the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.comethz.ch By culturing a microorganism on a substrate containing L-Aspartic Acid (3-13C), scientists can track the path of the 13C atoms as they are incorporated into the cell's metabolic network. The resulting labeling patterns in downstream metabolites and proteinogenic amino acids are measured, and this data is used in computational models to calculate the flux through central carbon metabolism. researchgate.netfrontiersin.org

This quantitative flux map provides invaluable information for rational strain design:

Identifying Bottlenecks: 13C-MFA can pinpoint enzymes or pathways with insufficient capacity that limit the production of the target molecule.

Quantifying Pathway Efficiency: It allows engineers to measure the carbon flux being diverted into desired productive pathways versus competing, non-productive ones.

Validating Genetic Modifications: After genetically modifying a strain (e.g., by overexpressing a key enzyme or deleting a competing one), 13C-MFA can be used to confirm that the changes had the intended effect on metabolic fluxes.

By providing a detailed, quantitative picture of cellular metabolism, L-Aspartic Acid (3-13C) tracing guides the iterative "design-build-test-learn" cycle of metabolic engineering, enabling the systematic and efficient development of high-performance microbial strains for bioproduction. researchgate.net

Development of Novel High-Throughput Analytical Platforms for Isotopic Analysis

The increasing complexity of questions in chemical biology necessitates the development of faster, more sensitive, and more comprehensive analytical methods for isotopic analysis. Traditional methods like Gas Chromatography-Mass Spectrometry (GC-MS), while robust, can be time-consuming. nih.gov The future lies in novel platforms that can accelerate the analysis of 13C-labeled samples derived from tracers like L-Aspartic Acid (3-13C).

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly when coupled with high-resolution mass analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), has become a cornerstone of modern metabolomics. These platforms offer high sensitivity and the ability to analyze a wide range of non-volatile metabolites without the need for chemical derivatization, streamlining sample preparation and increasing throughput.

To further enhance speed and efficiency, researchers are developing innovative analytical workflows. Key advancements include:

Rapid NMR Techniques: Novel one-dimensional (1D) 1H-NMR methods have been developed to indirectly quantify 13C enrichment. nih.govresearchgate.net These approaches leverage the high sensitivity of proton detection to provide a rapid assessment of isotopic labeling, overcoming the inherent low sensitivity and long acquisition times of direct 13C-NMR. nih.gov

Automated Data Analysis Software: The large, complex datasets generated by high-throughput platforms require sophisticated software for processing. Tools are being developed to automate the correction of natural isotope abundances and rapidly calculate mass isotopomer distributions, which are essential for flux analysis. nih.gov

The table below summarizes the key features of traditional and emerging platforms for isotopic analysis.

FeatureGas Chromatography-MS (GC-MS)High-Resolution LC-MSHigh-Throughput 1H-NMR
Sample Volatility Requires volatile or derivatized analytesAnalyzes a wide range of non-volatile analytesAnalyzes soluble analytes
Analysis Speed ModerateHighVery High
Sensitivity HighVery HighModerate to High
Structural Info Provides fragmentation patternsProvides accurate mass and fragmentationProvides detailed structural connectivity
Primary Use Targeted analysis of central metabolitesUntargeted and targeted metabolomicsRapid quantification of enrichment in key metabolites

These advancements are making it feasible to perform larger-scale experiments, analyze dynamic labeling patterns over time, and apply 13C tracing to more complex biological systems, thereby broadening the scope and impact of research using L-Aspartic Acid (3-13C).

Exploration of L-Aspartic Acid (3-13C) in Elucidating Metabolism in Uncharacterized Biological Systems

Genomic sequencing provides a blueprint of a cell's metabolic potential, but it cannot reveal which pathways are active under specific conditions. L-Aspartic Acid (3-13C) serves as a functional probe to investigate metabolic activity in organisms and communities where metabolism is poorly understood.

A key application is in the study of microbial communities and symbiotic relationships. unlv.edu In many natural environments, such as soil, oceans, or the gut microbiome, the metabolic roles of individual species and their interactions are unknown. By introducing L-Aspartic Acid (3-13C) into such a system, researchers can use techniques like Quantitative Stable Isotope Probing (qSIP) to identify which specific microorganisms are actively consuming aspartate. unlv.edu This involves tracking the incorporation of 13C from the tracer into the DNA of the microorganisms, linking metabolic function directly to taxonomic identity. unlv.edu

For example, a study on a high-temperature geothermal spring used 13C-aspartate to reveal a community-wide preference for this amino acid over other carbon sources like acetate. unlv.edu The experiment identified the specific bacterial taxa responsible for aspartate uptake and demonstrated that these active organisms, though not the most abundant, played a crucial role in the community's response to nutrient addition. unlv.edu

Furthermore, 13C tracers are used to understand emergent metabolic behaviors, such as the division of labor within clonal populations. Studies have used 13C-aspartate to show how individual cells within a yeast colony differentiate their metabolic activity, with some cells specializing in gluconeogenesis using aspartate as a carbon source. biorxiv.org This type of metabolic heterogeneity, which is invisible to genomics alone, can be critical for the survival and function of the community. By providing a direct readout of metabolic function, L-Aspartic Acid (3-13C) is an indispensable tool for discovery-driven research in the vast and uncharacterized territories of the biological world.

常见问题

Q. How do researchers ensure compliance with ethical guidelines when using isotopically labeled compounds like L-Aspartic Acid (3-¹³C)?

  • Methodological Answer :
  • Safety Protocols : Follow OSHA/NIOSH guidelines for handling fine powders to prevent inhalation risks (evidenced by combustion hazards noted in safety data sheets) .
  • Data Integrity : Disclose funding sources, conflicts of interest, and isotopic supplier information (e.g., CAS 1313730-17-4) in compliance with ACS or Elsevier authorship guidelines .

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